N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound notable for its intricate molecular structure and significant potential across various scientific fields. This compound’s unique combination of thieno[3,2-d]pyrimidine and acetamide groups with a cyclohexyl substituent imparts a range of interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common method begins with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the cyclohexyl and acetamide groups through sequential substitution reactions. Key steps may include:
Synthesis of the thieno[3,2-d]pyrimidine ring: : This involves a cyclization reaction, often using thiourea and appropriate alkylation agents under basic conditions.
Addition of the ethyl group: : Utilizing alkyl halides in the presence of a strong base like potassium carbonate.
Formation of the acetamide linkage: : Involving an acetylation step, generally carried out using acetic anhydride or acetyl chloride.
Introduction of the cyclohexyl group: : Through a nucleophilic substitution reaction using cyclohexylamine under controlled temperature conditions.
Industrial Production Methods: Scaling up the production for industrial purposes would involve optimizing these steps for higher yields and purity. This usually requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of catalytic agents might be employed to enhance reaction rates and product specificity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, often leading to sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Reduction reactions can modify the thieno[3,2-d]pyrimidine ring or the acetamide group. Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Common Reagents and Conditions
Oxidation: : Typically performed in an organic solvent like dichloromethane at room temperature or slightly elevated temperatures.
Reduction: : Carried out under inert atmosphere conditions, often in tetrahydrofuran or ethanol as solvents.
Substitution: : May require heating or the use of catalysts such as palladium or copper to proceed efficiently.
Major Products Formed: Products from these reactions vary widely, forming derivatives with altered pharmacological or chemical properties. Sulfoxides, sulfones, and various substituted acetamides are common major products.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as an intermediate for the synthesis of complex organic molecules. Its unique structure can be manipulated to explore new chemical reactivities and synthetic pathways.
Biology and Medicine: N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has shown potential in biological and medicinal research due to its structural resemblance to various biologically active molecules. It's investigated for its potential as an enzyme inhibitor, antimicrobial agent, and possible therapeutic agent for certain diseases.
Industry: In industry, this compound might be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals. Its versatile chemical reactivity makes it valuable for creating specialized functional materials.
Mechanism of Action
The exact mechanism by which N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide exerts its effects is context-dependent. Typically, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions mediated by its functional groups. The thieno[3,2-d]pyrimidine core can mimic nucleotide structures, potentially interfering with nucleotide-binding enzymes or pathways involved in DNA replication and repair.
Comparison with Similar Compounds
Similar compounds include other thieno[3,2-d]pyrimidine derivatives, which might share structural features but differ in substituent groups, affecting their reactivity and biological activity. For example:
N-cyclohexyl-2-(thieno[3,2-d]pyrimidin-2-ylthio)acetamide
N-cyclohexyl-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
These related compounds highlight subtle modifications that can significantly alter the physical, chemical, and biological properties, underscoring the unique potential of N-cyclohexyl-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide in various applications.
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S2/c1-2-19-15(21)14-12(8-9-22-14)18-16(19)23-10-13(20)17-11-6-4-3-5-7-11/h11H,2-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNOCBEVEJTWHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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